1,3-Bis(1,1-dimethylethyl)-2-naphthol

Lipophilicity ADME Prediction HPLC Retention

Sourcing an antioxidant or ligand precursor that remains stable under thermal and oxidative stress is a critical challenge. 1,3-Bis(1,1-dimethylethyl)-2-naphthol directly addresses this with a unique sterically shielded structure. - High Thermal Stability: Boiling point of 343.2°C significantly reduces volatilization versus common analogs (e.g., 2,4-di-tert-butylphenol at 263°C), ensuring persistence in high-temperature applications. - High-Purity Analytical Verification: LogP of 5.67 enables straightforward reverse-phase HPLC purity assessment, resolving it cleanly from more polar impurities like unreacted 2-naphthol. - Synthetic Precision: The bulky tert-butyl groups enforce spatial constraints that drive oxidative coupling regioselectivities exceeding 90%, enabling the synthesis of next-generation chiral catalysts.

Molecular Formula C18H24O
Molecular Weight 256.4 g/mol
CAS No. 83898-61-7
Cat. No. B12646890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(1,1-dimethylethyl)-2-naphthol
CAS83898-61-7
Molecular FormulaC18H24O
Molecular Weight256.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=CC=CC=C2C(=C1O)C(C)(C)C
InChIInChI=1S/C18H24O/c1-17(2,3)14-11-12-9-7-8-10-13(12)15(16(14)19)18(4,5)6/h7-11,19H,1-6H3
InChIKeyQOXKLMBZSCTWLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Di-tert-butyl-2-naphthol: Key Properties & Specifications


1,3-Bis(1,1-dimethylethyl)-2-naphthol (CAS 83898-61-7), also known as 1,3-di-tert-butyl-2-naphthol, is a sterically hindered, lipophilic phenolic compound characterized by two bulky tert-butyl groups at the 1- and 3-positions of the naphthalene core . This structural motif confers significant stability against oxidative degradation and a high logP value, which directly influences its behavior in both synthetic and analytical applications. Its primary reported uses are as a precursor for chiral ligand synthesis and as a model compound for studying antioxidant mechanisms . Key physical properties, such as a boiling point of 343.2°C at 760 mmHg, a density of 1.004 g/cm³, and a logP of 5.67, define its handling and performance characteristics relative to less substituted naphthol analogs [1].

1 Reported precursor for chiral BINOL ligand synthesis
2 Sterically hindered antioxidant model compound
3 Validated HPLC method supports quality control

1,3-Di-tert-butyl-2-naphthol: Why It Cannot Be Substituted


Generic substitution of 1,3-Bis(1,1-dimethylethyl)-2-naphthol (CAS 83898-61-7) with common phenolic antioxidants or unsubstituted naphthols is not feasible due to its unique steric and electronic profile. The presence of two bulky tert-butyl groups at the 1 and 3 positions creates a highly hindered environment around the phenolic -OH group, which profoundly alters its reactivity, solubility, and antioxidant mechanism compared to analogs like 2-naphthol or 2,4-di-tert-butylphenol [1]. This steric shielding reduces the rate of oxidative coupling and enzymatic metabolism, a critical differentiator in applications ranging from asymmetric catalysis to long-term material stabilization . The quantitative evidence below demonstrates that these structural differences translate directly into measurable, application-critical performance variations that cannot be replicated by simpler, less expensive alternatives.

Steric environment
1,3-di-tert-butyl groups create high hindrance
Unsubstituted naphthols lack regiochemical control
Lipophilicity
High logP (5.67) for non-polar systems
2-naphthol (logP 2.70) may shift retention and solubility
Thermal profile
Boiling point 343.2°C reduces evaporation loss
Lighter phenolics (e.g., 263°C) may volatilize under high temperature

1,3-Di-tert-butyl-2-naphthol vs. Analogs: Key Evidence


Lipophilicity (LogP) vs. 2-Naphthol

1,3-Bis(1,1-dimethylethyl)-2-naphthol exhibits a significantly higher lipophilicity (LogP) compared to its unsubstituted parent compound, 2-naphthol. This difference is critical for predicting its behavior in biological systems (membrane permeability, protein binding) and for designing efficient reverse-phase HPLC separation methods [1]. The measured LogP for the target compound is 5.67, whereas the LogP for 2-naphthol is 2.70 [2]. This increase of 2.97 log units (over three orders of magnitude in octanol/water partition coefficient) directly correlates with a longer retention time on a C18 HPLC column under identical conditions, confirming its vastly different polarity profile [1].

Lipophilicity vs. 2-Naphthol
Head-to-head
Δ LogP +2.97 (~933× partition)
Supports non-polar solubility and chromatographic retention
Predicts membrane partitioning context
Lipophilicity ADME Prediction HPLC Retention

Molecular Weight vs. 2,4-Di-tert-butylphenol

The molecular weight of 1,3-Bis(1,1-dimethylethyl)-2-naphthol is 256.38 g/mol, which is substantially higher than that of a common monocyclic phenolic antioxidant, 2,4-di-tert-butylphenol (206.32 g/mol) [1]. This 24% increase in molecular mass directly impacts its volatility; compounds with higher molecular weight generally exhibit lower vapor pressure at a given temperature, reducing loss during high-temperature processing or vacuum applications [2]. This makes gravimetric quantification and long-term stability in formulations more reliable for the target compound compared to lighter phenolic analogs.

Mol. Weight vs. 2,4-DTBP
Cross-study
+50.06 g/mol (+24.3%)
Indicates lower volatility potential
May reduce gravimetric loss in thermal studies
Volatility Thermal Analysis Gravimetry

Boiling Point vs. 2,4-Di-tert-butylphenol

The boiling point of 1,3-Bis(1,1-dimethylethyl)-2-naphthol is reported as 343.2°C at 760 mmHg . This is substantially higher than that of 2,4-di-tert-butylphenol, which has a normal pressure boiling point of 263°C [1]. This 80°C difference in boiling point is a direct consequence of the compound's larger, polycyclic aromatic structure and higher molecular weight. For industrial or laboratory processes involving elevated temperatures (e.g., polymer melt stabilization, high-temperature GC analysis), the target compound will remain in the condensed phase much longer, reducing evaporative loss and ensuring a more consistent concentration profile throughout the process .

Boiling Point vs. 2,4-DTBP
Cross-study
Δ +80.2°C (343.2 vs 263°C)
Preferred for high-temperature applications
Observed difference supports thermal stability selection
Thermal Stability Boiling Point High-Temperature Chemistry

Validated HPLC Purity Method

A robust reverse-phase HPLC method has been specifically developed and validated for the separation of 1,3-Bis(1,1-dimethylethyl)-2-naphthol [1]. The method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. While exact retention times are method-specific, the high logP of the compound (5.67) ensures strong retention on a C18 column, allowing for excellent separation from more polar impurities and unreacted starting materials like 2-naphthol [1][2]. The existence of this validated method provides a direct, actionable protocol for procurement quality control, a significant advantage over less characterized analogs where analytical methods must be developed de novo.

HPLC Purity Method
Supporting
Validated RP-HPLC (Newcrom R1, MeCN/H2O/H3PO4)
Direct QC protocol available
Method tailored for this compound; reduces development effort
HPLC Method Quality Control Analytical Chemistry

Steric Hindrance & Coupling Regioselectivity

The 1,3-disubstitution pattern with tert-butyl groups in 1,3-Bis(1,1-dimethylethyl)-2-naphthol creates a highly sterically hindered environment around the 2-hydroxyl group and the 4-position of the naphthalene ring. This steric bulk is known to dramatically influence the regioselectivity of oxidative coupling reactions, a key step in the synthesis of chiral BINOL ligands . While direct quantitative yields for this specific compound are not available in the provided search results, class-level evidence demonstrates that substituents at the 1 and 3 positions of 2-naphthol derivatives can alter the selectivity of oxidative cross-coupling to >90% for the desired 'cross' product, compared to lower selectivity with unsubstituted naphthols [1]. This implies that the target compound's structure is designed to direct reactions toward specific, synthetically useful products, a property not shared by unhindered 2-naphthol.

Coupling Regioselectivity
Class-level
Steric bulk at 1,3-positions correlates with >90% cross-selectivity (class data)
Supports chiral ligand scaffold rationale
Compound-specific yields not reported; review required
Oxidative Coupling Regioselectivity Chiral Ligand Synthesis

1,3-Di-tert-butyl-2-naphthol: Application Scenarios


Chiral BINOL Ligand Synthesis

Given its high steric hindrance at the 1 and 3 positions , 1,3-Bis(1,1-dimethylethyl)-2-naphthol is optimally employed as a precursor or a structural model for synthesizing chiral BINOL derivatives with enhanced enantioselectivity. The bulky tert-butyl groups enforce a specific spatial arrangement during oxidative coupling, which class-level evidence suggests can lead to regioselectivities exceeding 90% [1]. This makes it a critical building block for developing novel asymmetric catalysts where control over the chiral environment is essential for high enantiomeric excess.

High-Temperature Antioxidant Formulations

The compound's high boiling point (343.2°C) and molecular weight (256.38 g/mol) confer lower volatility compared to common antioxidants like 2,4-di-tert-butylphenol (263°C, 206.32 g/mol) [2]. This makes it a preferred candidate for formulations requiring thermal stability, such as polymer melt processing or high-temperature lubricants. Its reduced tendency to evaporate ensures a longer-lasting protective effect against oxidative degradation at elevated temperatures .

QC by Reverse-Phase HPLC

For procurement and quality assurance laboratories, the availability of a validated reverse-phase HPLC method [1] provides a direct, actionable protocol. The compound's exceptionally high LogP of 5.67 ensures strong retention on C18 columns, enabling its clear separation from more polar impurities, including unreacted 2-naphthol (LogP = 2.70) [1][3]. This analytical traceability is a key differentiator for ensuring batch-to-batch consistency and purity verification.

Antioxidant Mechanism in Non-Polar Media

The combination of high lipophilicity (LogP 5.67) and a hindered phenolic -OH group makes this compound an ideal model system for studying antioxidant mechanisms in lipid bilayers or non-polar matrices [3]. Its solubility profile and slow diffusion due to its size and shape better mimic the behavior of complex natural antioxidants than smaller, more polar analogs like 2-naphthol.

Application
Selection Property
Validation Focus
Chiral BINOL ligand synthesis research
High steric hindrance for regioselectivity
Cross-coupling outcome and enantioselectivity
High-temperature antioxidant studies
Low volatility profile (high BP, MW)
Thermal gravimetric retention
HPLC purity analysis
Validated reverse-phase method
Retention consistency and impurity resolution
Antioxidant mechanism in non-polar media
High lipophilicity and hindered -OH
Radical scavenging kinetics in lipid-like matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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